1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione is a complex organic compound with a unique structure that includes an oxirene ring fused to an indacene framework
Vorbereitungsmethoden
The synthesis of 1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione involves multiple steps, typically starting with the preparation of the indacene core. The oxirene ring is then introduced through a series of reactions that may include cyclization and oxidation processes. Industrial production methods would likely involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It could be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which 1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione can be compared to other similar compounds, such as:
Octahydro-2,5-methano-2H-indeno[1,2-b]oxirene: This compound has a similar core structure but differs in the degree of hydrogenation and functional groups.
2,5-Methano-2H-indeno[1,2-b]oxirene: This compound also shares a similar framework but has different substituents.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
25272-64-4 |
---|---|
Molekularformel |
C14H8O3 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
12-oxapentacyclo[8.3.2.01,5.06,10.011,13]pentadeca-2,5,8,11(13)-tetraene-4,7-dione |
InChI |
InChI=1S/C14H8O3/c15-7-1-3-13-5-6-14(12-11(13)17-12)4-2-8(16)10(14)9(7)13/h1-4H,5-6H2 |
InChI-Schlüssel |
GYZMTMMWHHSEAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23C=CC(=O)C2=C4C1(C=CC4=O)C5=C3O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.